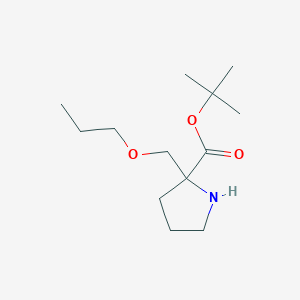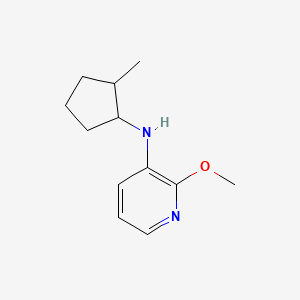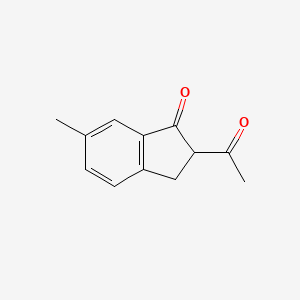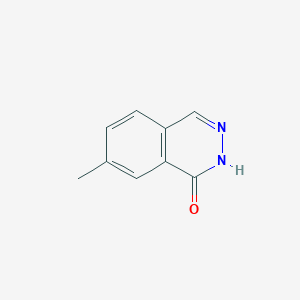![molecular formula C12H17NO B13254791 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13254791.png)
2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is an organic compound that features an indene moiety linked to a propanol group via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and a propanol derivative. One common method involves the reductive amination of 2,3-dihydro-1H-indene with 1-amino-2-propanol under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethanol
- 2-[(2,3-dihydro-1H-inden-1-yl)amino]butanol
- 2-[(2,3-dihydro-1H-inden-1-yl)amino]pentanol
Uniqueness
2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the indene moiety and the propanol group allows for a range of interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9(8-14)13-12-7-6-10-4-2-3-5-11(10)12/h2-5,9,12-14H,6-8H2,1H3 |
InChI Key |
JHVOJQFVWXPMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


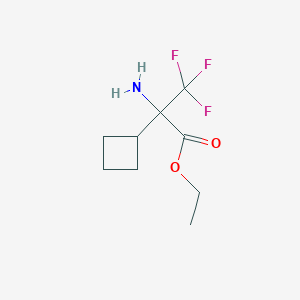
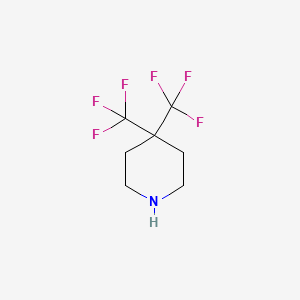
amine](/img/structure/B13254716.png)
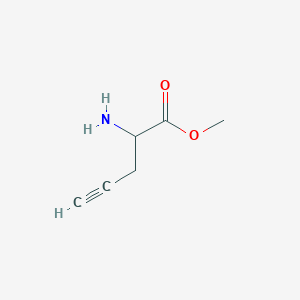

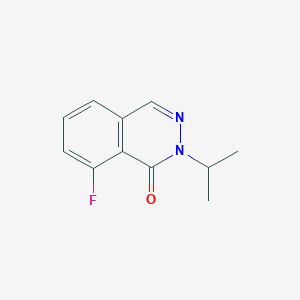

![2-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B13254748.png)
amine](/img/structure/B13254760.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13254761.png)
